molecular formula C11H12N4O B033292 2,6-ジアミノ-4-(ベンジルオキシ)ピリミジン CAS No. 100061-59-4

2,6-ジアミノ-4-(ベンジルオキシ)ピリミジン

カタログ番号: B033292
CAS番号: 100061-59-4
分子量: 216.24 g/mol
InChIキー: MVIHQMTVQZOYCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Diamino-4-(benzyloxy)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two amino groups at positions 2 and 6, and a benzyloxy group at position 4 of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

科学的研究の応用

Medicinal Chemistry and Drug Development

The primary applications of 2,6-diamino-4-(benzyloxy)pyrimidine are rooted in its antiproliferative properties , making it a candidate for further investigation as a potential anticancer agent. Its structural characteristics allow it to serve as a precursor for synthesizing various derivatives aimed at enhancing biological activity. Notably, derivatives of this compound have been developed as inhibitors of the O6-alkylguanine-DNA alkyltransferase (AGT) enzyme, which plays a critical role in DNA repair mechanisms in tumor cells. By inhibiting AGT, these compounds could increase the efficacy of alkylating agents used in chemotherapy, thereby improving tumor cell death rates .

Anticancer Activity

Several studies have demonstrated the antiproliferative effects of 2,6-diamino-4-(benzyloxy)pyrimidine against various cancer cell lines. For instance, research has shown that modifications at the amino or benzyloxy positions can yield compounds with improved pharmacological profiles .

Synthesis and Derivatives

A notable synthetic route involves heating sodium with benzyl alcohol and 6-chloro-2,4-diamino-pyrimidine under controlled conditions. This method allows for the selective modification of the compound to enhance its biological properties .

Inhibition Studies

In vitro studies have indicated that certain derivatives exhibit significant inhibition of AGT activity. For example, compounds such as 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine have shown up to 60 times greater effectiveness at inactivating mutant alkyltransferases compared to standard treatments like O6-benzylguanine .

Comparative Analysis of Related Compounds

Compound NameStructureKey ActivityReference
2,6-Diamino-4-(benzyloxy)pyrimidineStructureAGT Inhibitor
O6-benzylguanineStructureAGT Inhibitor
2,4-Diamino-5-nitrosopyrimidineStructureEnhanced AGT Inactivation

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4-(benzyloxy)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diamino-4-hydroxypyrimidine with benzyl alcohol. The reaction typically occurs under acidic or basic conditions to facilitate the substitution of the hydroxyl group with the benzyloxy group.

Another method involves the use of 2,6-diamino-4-chloropyrimidine as a starting material. This compound can undergo nucleophilic substitution with benzyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate to yield 2,6-Diamino-4-(benzyloxy)pyrimidine .

Industrial Production Methods

Industrial production of 2,6-Diamino-4-(benzyloxy)pyrimidine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2,6-Diamino-4-(benzyloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .

類似化合物との比較

Similar Compounds

    2,6-Diamino-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a benzyloxy group.

    2,6-Diamino-4-hydroxypyrimidine: Contains a hydroxyl group instead of a benzyloxy group.

    2,4-Diamino-6-chloropyrimidine: Different substitution pattern with amino groups at positions 2 and 4, and a chlorine atom at position 6.

Uniqueness

2,6-Diamino-4-(benzyloxy)pyrimidine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for various research applications .

生物活性

2,6-Diamino-4-(benzyloxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its biochemical properties, mechanisms of action, and significant research findings related to its biological activity.

1. Overview of 2,6-Diamino-4-(benzyloxy)pyrimidine

2,6-Diamino-4-(benzyloxy)pyrimidine is characterized by two amino groups at positions 2 and 6, and a benzyloxy group at position 4. Its structural features contribute to its diverse biological activities, including potential anticancer and antimicrobial properties.

2.1 Interaction with Biological Targets

The compound exhibits interactions with various enzymes and receptors in the body. Research indicates that it may inhibit specific kinases involved in cell proliferation and survival, thereby modulating critical signaling pathways related to cancer progression.

2.2 Enzyme Inhibition

Studies suggest that 2,6-Diamino-4-(benzyloxy)pyrimidine can act as an inhibitor of O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein that protects cells from alkylating agents . This inhibition can enhance the efficacy of chemotherapeutic agents that induce DNA damage.

3.1 Anticancer Properties

The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of human breast cancer and gastric cancer cells. The mechanism appears to involve the modulation of cellular signaling pathways critical for tumor growth.

4.1 In Vitro Studies

In vitro assays have shown that modifications at various positions on the pyrimidine ring can enhance biological activity. For example:

Compound NameStructural FeaturesBiological Activity
2-Amino-4-pyrimidinolContains an amino group at position 2Antiproliferative activity
5-Amino-2-methylpyrimidineMethyl substitution at position 5Kinase inhibition
4(6)-Benzyloxy-2-amino-5-nitropyrimidineNitro group addition enhances activityCytotoxic effects against certain cancers

This table highlights the diversity within pyrimidine derivatives and underscores the unique features of 2,6-diamino-4-(benzyloxy)pyrimidine that contribute to its distinct biological profile.

4.2 Animal Model Studies

While extensive studies in animal models are lacking, preliminary research suggests that dosage effects have not been fully explored, leaving gaps regarding potential toxicities or adverse effects at higher doses. Future research should aim to elucidate these aspects.

5. Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 2,6-Diamino-4-(benzyloxy)pyrimidine are not well-documented but are suggested to be favorable based on its chemical structure and reactivity. However, comprehensive studies assessing its safety profile in vivo are necessary to establish safe dosage ranges for therapeutic applications.

6. Conclusion

The biological activity of 2,6-Diamino-4-(benzyloxy)pyrimidine presents promising avenues for further research in anticancer and antimicrobial therapies. Its ability to inhibit AGT and modulate cell signaling pathways underscores its potential as a valuable compound in drug development. Future studies should focus on detailed pharmacokinetic analyses and extensive in vivo evaluations to better understand its therapeutic potential and safety.

特性

IUPAC Name

6-phenylmethoxypyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-9-6-10(15-11(13)14-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIHQMTVQZOYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3.8 g sodium in 100 mL benzylalcohol is heated in an oil bath with 21.6 g 6-chloro-2,4-diamino-pyrimidine (6) for 3 hours at 160° C. The surplus alcohol is distilled off in vacuum.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium (0.41 g, 17.8 mmol) was added to benzyl alcohol (15 ml) under a nitrogen atmosphere and the mixture was heated at 150° C. for 1.5 h. 2,6-Diamino-4-chloropyrimidine (2.16 g, 14.94 mmol) was added and the reaction mixture was stired at 180° C. for a further 2 h. Volatiles were removed in vacuo and the resulting residue was chromatographed on silia with dichloromethane: methanol (9:1) as eluent, to yield the title product as a white solid (1.98 g, 62%); νmax/cm−1 3347 (NH), 1498 (C6H5), 1608 (C6H5); δH (200 MHz, d6-DMSO) 5.20 (1H, s, C(5)H), 5.32 (2H, s, OCH2), 6.05 (2H, br s, NH2), 6.17 (2H, br s, NH2), 7.41-7.48 (5H, m, C6H5); m/z (+EI) 216 (M+, 100%), 139 (M+-C6H5, 33), 91 (94).
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Yield
62%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。